![molecular formula C4H2BrNO3 B1441260 5-Bromooxazole-4-carboxylic acid CAS No. 1240611-09-9](/img/structure/B1441260.png)
5-Bromooxazole-4-carboxylic acid
Overview
Description
“5-Bromooxazole-4-carboxylic acid” is a chemical compound with the molecular formula C4H2BrNO3 . It has a molecular weight of 209.04 .
Molecular Structure Analysis
The molecular structure of “5-Bromooxazole-4-carboxylic acid” can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .
Chemical Reactions Analysis
The chemical reactions involving “5-Bromooxazole-4-carboxylic acid” can be analyzed using the principles of volumetric chemical analysis, which involves acid/base equilibria & titrations . This method is particularly useful in understanding the acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
“5-Bromooxazole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in a refrigerator and its shipping temperature is room temperature .
Scientific Research Applications
1. Synthesis and Library Generation
5-Bromooxazole-4-carboxylic acid plays a significant role in the field of organic chemistry, particularly in the synthesis of complex molecules. Robins et al. (2007) demonstrated its utility in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, a process that was employed to generate a diverse 90-compound library of druglike isoxazoles (Robins et al., 2007).
2. Suzuki–Miyaura Coupling Partner
In the synthesis of 4,5-disubstituted oxazoles, the compound serves as a critical intermediate. Li et al. (2007) found that the 4-bromooxazoles, produced during the process, were effective partners in Suzuki–Miyaura coupling reactions with arylboronic acids, a key step in many organic syntheses (Li, Buzon, & Zhang, 2007).
3. Mechanistic Insight into Halogen Dance Rearrangement
Proust et al. (2011) provided mechanistic insights into the halogen dance rearrangement of iodooxazoles, a process that also pertains to 5-bromooxazoles. This reaction is crucial for synthesizing 4-iodooxazoles and understanding the behavior of similar compounds (Proust, Chellat, & Stambuli, 2011).
4. Ruthenium-Catalyzed Synthesis of Peptidomimetics
Ferrini et al. (2015) highlighted the application of similar oxazole compounds in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates. These compounds are pivotal in creating triazole-based scaffolds for peptidomimetics and biologically active compounds (Ferrini et al., 2015).
5. Spectroscopy and Structural Studies
Yu et al. (2015) conducted a study focusing on the 13C NMR spectroscopy of heterocycles, including 4-bromoisoxazoles, to understand their chemical structure and properties better. This research provides valuable information on the electronic and structural aspects of bromooxazole derivatives (Yu et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 5-Bromooxazole-4-carboxylic acid is not well-documented. As an oxazole derivative, it may share some of the properties of other oxazole compounds. Oxazoles are known to participate in various chemical reactions, including nucleophilic substitution . .
Biochemical Pathways
Oxazole derivatives have been found in bioactive fungal metabolites, suggesting they may play a role in the biochemistry of certain fungi . .
Pharmacokinetics
According to one source, it has high gastrointestinal absorption and is permeable to the blood-brain barrier . .
properties
IUPAC Name |
5-bromo-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQVEWQTATBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721401 | |
Record name | 5-Bromo-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromooxazole-4-carboxylic acid | |
CAS RN |
1240611-09-9 | |
Record name | 5-Bromo-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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